(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
Description
(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate (CAS: 121147-94-2) is a chiral pyrrolidine derivative with a molecular formula of C₁₈H₂₃NO₆ and a molecular weight of 349.38 g/mol. It features a benzoyloxy substituent at the C4 position and a tert-butyl carbamate (Boc) protecting group at the N1 position. This compound is typically stored under 2–8°C in a dry, sealed environment to maintain stability . Its stereochemical configuration (2S,4S) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for prodrug development and chiral catalyst design.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-benzoyloxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMBKFLKTBCNNU-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444547 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121147-94-2 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stereoselective Synthesis from Hydroxyproline Derivatives
The (2S,4S) configuration of the pyrrolidine ring is often derived from trans-4-hydroxy-L-proline, a chiral pool starting material. In one approach, trans-4-hydroxy-L-proline undergoes sequential protection of its amine and carboxylic acid functionalities. The amine is protected with a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . Concurrently, the carboxylic acid is esterified to a methyl ester using thionyl chloride and methanol .
The critical step involves introducing the benzoyloxy group at the 4-position. After deprotecting the hydroxyl group (if protected), acylation is achieved using benzoyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst . This step proceeds with retention of stereochemistry, yielding the (2S,4S)-configured intermediate.
Key Data :
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT | 92% |
| 2 | Methyl Ester Formation | SOCl₂, MeOH, 0°C → RT | 88% |
| 3 | Benzoylation | BzCl, DMAP, CH₂Cl₂, RT | 85% |
Nickel-Catalyzed Asymmetric Coupling for Pyrrolidine Core Formation
An alternative route constructs the pyrrolidine ring via nickel-catalyzed asymmetric coupling between nitroalkenes and α-ketoesters . For example, δ-nitro keto compound 5 is reduced under hydrogenation with Raney Ni, facilitating intramolecular reductive amination to form the pyrrolidine ring. The stereochemical outcome is controlled by the chiral ligand in the nickel catalyst, ensuring the desired (2S,4S) configuration .
Following ring formation, the tert-butyl and methyl ester groups are introduced sequentially. The tert-butyl ester is installed using Boc anhydride, while the methyl ester is formed via Fischer esterification. Finally, the hydroxyl group at C4 is acylated with benzoyl chloride under standard conditions .
Key Data :
| Step | Reaction | Catalysts/Conditions | Yield |
|---|---|---|---|
| 1 | Reductive Amination | Raney Ni, H₂ (900 psi), EtOH | 78% |
| 2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 90% |
| 3 | Benzoylation | BzCl, Pyridine, 0°C | 82% |
Epimerization Strategies for Stereochemical Correction
In cases where the incorrect stereoisomer is formed, epimerization is employed. For instance, methyl ester 24 (with 2R,4S configuration) undergoes treatment with sodium acetate in acetic anhydride, forming a mixed anhydride intermediate 26 , which equilibrates to the thermodynamically favored (2S,4S) isomer 27 . This method is critical for resolving stereochemical impurities introduced during earlier steps.
Large-Scale Synthesis and Process Optimization
Gram-scale synthesis is achieved by streamlining protection and acylation steps. A patent by PharmaBlock Sciences describes a one-pot procedure where the pyrrolidine core is functionalized with tert-butyl and methyl esters prior to benzoylation, reducing purification bottlenecks . The use of flow chemistry for hydrogenation steps further enhances scalability .
Comparative Analysis of Methods :
| Method | Starting Material | Steps | Overall Yield | Scalability |
|---|---|---|---|---|
| Hydroxyproline Route | trans-4-hydroxy-L-proline | 5 | 68% | Moderate |
| Asymmetric Coupling | 2,6-dichloropyridine | 7 | 52% | High |
| Epimerization | Methyl ester intermediate | 6 | 58% | Low |
Analytical Characterization and Quality Control
Final product purity is verified via HPLC, NMR, and mass spectrometry. The tert-butyl group resonates as a singlet at δ 1.44 ppm in the ¹H NMR spectrum, while the benzoyloxy proton appears as a multiplet at δ 5.32 ppm . Chiral HPLC using a CHIRALPAK® AD-H column confirms enantiomeric excess >99% .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized pyrrolidine derivatives.
Reduction: Alcohol derivatives of the pyrrolidine ring.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research has indicated that derivatives of pyrrolidine compounds exhibit promising antitumor properties. The presence of the benzoyloxy group in (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate may enhance its interaction with biological targets involved in cancer proliferation.
- Enzyme Inhibition : The compound has potential as an inhibitor for various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer’s.
Synthetic Applications
-
As a Building Block : The compound is utilized in the synthesis of more complex molecules due to its functional groups that can undergo further transformations.
- Data Table: Synthetic Transformations
Reaction Type Conditions Product Type Esterification Acidic conditions Various esters Reduction LiAlH4 Alcohol derivatives Hydrolysis Aqueous acid Free acids - Ligand Development : Its structure allows it to act as a ligand in coordination chemistry, potentially forming complexes with transition metals for catalysis.
The biological activity of this compound is attributed to its ability to interact with various biological systems. Studies have reported its efficacy against certain bacterial strains and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, influencing their activity and leading to various biochemical effects. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following table summarizes critical differences between the target compound and its analogs:
Comparative Analysis of Functional Groups and Stereochemistry
Benzoyloxy vs. Nitrobenzoyloxy Substituents
The target compound’s benzoyloxy group (C₆H₅COO–) provides moderate electron-withdrawing effects, enhancing stability toward nucleophilic attack. In contrast, the (2S,4R)-4-nitrobenzoyloxy analog (C₆H₄(NO₂)COO–) exhibits stronger electron-withdrawing properties due to the nitro group, which significantly alters reactivity in esterification and hydrolysis reactions. This derivative is synthesized via acylation of the hydroxyl-pyrrolidine precursor with 4-nitrobenzoyl chloride .
Benzoyloxy vs. Fluoro Substituents
The (2S,4S)-4-fluoro analog (CAS: 203866-16-4) replaces the benzoyloxy group with a smaller, electronegative fluorine atom. This substitution reduces steric hindrance and increases metabolic stability, making it a preferred intermediate in fluorinated drug candidates (e.g., kinase inhibitors). Its synthesis involves Boc-protected cis-4-fluoro-L-proline as a starting material .
Stereochemical Variations
Research Findings and Trends
Electronic Effects : The benzoyloxy group in the target compound offers a balance between steric bulk and electronic modulation, whereas nitro or fluoro substituents prioritize reactivity or metabolic stability .
Stereochemical Influence : The (2S,4S) configuration optimizes chiral induction in asymmetric synthesis, outperforming (2S,4R) isomers in enantioselectivity for certain reactions .
Stability : Fluorinated analogs exhibit superior thermal and oxidative stability compared to benzoyloxy derivatives, making them suitable for high-temperature reactions .
Biological Activity
(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate, with the CAS number 121147-94-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities supported by recent research findings.
- Molecular Formula : C18H23NO6
- Molecular Weight : 349.38 g/mol
- Structure : The compound features a pyrrolidine ring that is substituted with a tert-butyl group and a benzoyloxy moiety, contributing to its unique reactivity and biological profile.
Synthesis
The synthesis of this compound has been reported using various methods. One notable approach involves the reaction of sodium benzoate with (2S, 4R)-BOC-gamma-MSO-proline methyl ester in dimethyl sulfoxide at elevated temperatures .
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and PARP cleavage .
Neuroprotective Effects
In neuropharmacological studies, certain pyrrolidine derivatives have demonstrated protective effects against neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have been evaluated through in vitro assays. These studies indicate that the compound may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Studies
Discussion
The biological activity of this compound highlights its potential as a lead compound for drug development. Its diverse pharmacological effects warrant further investigation into its mechanisms of action and therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for preparing (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate, and how is stereochemical purity ensured?
- Methodological Answer: Synthesis involves sequential protection and acylation. The pyrrolidine core is constructed via asymmetric catalysis or chiral auxiliaries. The tert-butyl and methyl esters are introduced via carbamate formation (e.g., Boc-protection with di-tert-butyl dicarbonate). The benzoyloxy group is added using benzoyl chloride under basic conditions (pyridine/DMAP). Stereochemical integrity is maintained by using enantiopure intermediates and monitoring each step with chiral HPLC. For example, retention times of 12.3 min (major enantiomer) and 14.7 min (minor) on a Chiralpak IC column confirm purity. Recrystallization from ethyl acetate/hexane removes diastereomers.
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer:
- NMR: ¹H NMR (CDCl₃) identifies key signals: δ 1.43 (s, 9H, tert-butyl), δ 3.72 (s, 3H, methyl ester), δ 5.28 (m, 1H, C4-H), δ 7.45–8.07 (m, 5H, benzoyl). ¹³C NMR confirms carbonyl groups (δ 165.2 for benzoyl, δ 170.5 for methyl ester).
- IR: Strong absorption at 1720 cm⁻¹ (ester C=O) and 1695 cm⁻¹ (carbamate C=O).
- HPLC: Reverse-phase C18 column (MeCN/H₂O, 70:30) with UV detection at 254 nm; purity >98% is required for research use.
Q. What are the optimal storage conditions to prevent degradation of this compound?
- Methodological Answer: Store in amber vials under argon at -20°C. Desiccants (silica gel) prevent hydrolysis. Before use, confirm purity via TLC (Rf = 0.5 in EtOAc/hexane, 1:3). If degradation is detected (e.g., new spots), repurify via flash chromatography (silica gel, gradient elution with 10–30% EtOAc in hexane).
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from conformational dynamics?
- Methodological Answer: Variable-temperature NMR (25–60°C) identifies coalescence points for rotamers. For example, broadening of the C4-H signal at 40°C suggests restricted rotation. 2D NOESY correlations (e.g., between C4-H and tert-butyl protons) confirm spatial proximity of substituents. Computational NMR (DFT/B3LYP/6-31G*) predicts chemical shifts within ±0.1 ppm of experimental values, validating assignments.
Q. What experimental designs are suitable for studying the compound’s stability under physiological pH conditions?
- Methodological Answer: Conduct kinetic studies in buffered solutions (pH 2.0–7.4) at 37°C. Withdraw aliquots at 0, 6, 12, and 24 hours, quench with cold MeCN, and analyze via LC-MS. Degradation products (e.g., free pyrrolidine or benzoic acid) are quantified. Pseudo-first-order rate constants (k) are derived from ln[C] vs. time plots. At pH 7.4, hydrolysis half-life (t₁/₂ = ln2/k) is typically >48 hours, indicating moderate stability.
Q. How does the benzoyloxy group influence regioselectivity in nucleophilic substitution reactions?
- Methodological Answer: The electron-withdrawing benzoyloxy group activates the adjacent carbonyl toward nucleophilic attack. For example, in aminolysis reactions, the benzoyl ester reacts 5× faster than the methyl ester (krel = 5.0 in THF at 25°C). Computational modeling (DFT) shows a lower LUMO energy (-1.8 eV) at the benzoyl carbonyl compared to the carbamate (-1.3 eV), rationalizing selectivity. Experimental validation: treatment with benzylamine yields 85% substitution at the benzoyl site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
